[(pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride
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Overview
Description
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is a heterocyclic compound that combines pyridine and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure allows it to participate in diverse chemical reactions and exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride typically involves the following steps:
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Formation of the Intermediate Amine
Starting Materials: Pyridine-2-carbaldehyde and thiophene-3-carbaldehyde.
Reaction: Reductive amination using a suitable amine source (e.g., methylamine) and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
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Formation of the Dihydrochloride Salt
Reaction: The intermediate amine is treated with hydrochloric acid to form the dihydrochloride salt.
Conditions: This step is typically performed in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or recrystallization from suitable solvents to obtain the pure dihydrochloride salt.
Quality Control: Analytical methods like HPLC and NMR spectroscopy to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidized derivatives of the pyridine or thiophene rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the functional groups on the pyridine or thiophene rings.
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Substitution
Reagents: Halogenating agents or nucleophiles like alkyl halides.
Conditions: Often performed in polar aprotic solvents at elevated temperatures.
Products: Substituted derivatives where functional groups are introduced onto the pyridine or thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic
Properties
CAS No. |
2639450-92-1 |
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Molecular Formula |
C11H14Cl2N2S |
Molecular Weight |
277.2 |
Purity |
91 |
Origin of Product |
United States |
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